molecular formula C18H20ClFN4O B5344325 N-(5-chloro-2-pyridinyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide

N-(5-chloro-2-pyridinyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide

Katalognummer B5344325
Molekulargewicht: 362.8 g/mol
InChI-Schlüssel: WDCSCUGAEJBVSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-chloro-2-pyridinyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide, also known as CFTR-Inh172, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF). CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems, and is caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. CFTR-Inh172 has been shown to inhibit the function of CFTR, which is a chloride ion channel that is dysfunctional in CF patients.

Wirkmechanismus

N-(5-chloro-2-pyridinyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide inhibits the function of CFTR by binding to a specific site on the channel protein. This site is located in the intracellular loop between transmembrane domains 1 and 2, and is distinct from the site of action of other CFTR modulators such as VX-770 and VX-809. This compound binding induces a conformational change in CFTR that prevents chloride ion transport through the channel. The exact mechanism of this compound binding and inhibition is still being investigated, but it is thought to involve interactions with specific amino acid residues in the CFTR protein.
Biochemical and Physiological Effects:
This compound has been shown to inhibit CFTR function in various cell types and animal models. In human bronchial epithelial cells, this compound inhibits chloride ion transport through CFTR in a dose-dependent manner. In CF patient-derived nasal epithelial cells, this compound has been shown to rescue the function of mutant CFTR channels that are resistant to other CFTR modulators. In vivo studies in animal models of CF have also demonstrated the efficacy of this compound in inhibiting CFTR function and improving lung function.

Vorteile Und Einschränkungen Für Laborexperimente

N-(5-chloro-2-pyridinyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide has several advantages as a research tool for studying CFTR function and developing new CF therapies. It is more potent and selective than other CFTR inhibitors, and has been shown to be effective in rescuing the function of mutant CFTR channels that are resistant to other CFTR modulators. However, this compound also has some limitations. It has relatively poor solubility in aqueous solutions, which can make it difficult to use in some experimental systems. It also has some off-target effects on other ion channels, which can complicate interpretation of experimental results.

Zukünftige Richtungen

N-(5-chloro-2-pyridinyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide has several potential future directions for research and development. One area of focus is the development of new CF therapies based on this compound and other CFTR modulators. Another area of focus is the investigation of the molecular mechanisms of this compound binding and inhibition, which could lead to the development of more potent and selective CFTR inhibitors. Finally, this compound could also be used as a research tool for studying CFTR function and the pathophysiology of CF.

Synthesemethoden

N-(5-chloro-2-pyridinyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide is synthesized using a multi-step process that involves the reaction of 5-chloro-2-pyridinecarboxylic acid with 4-(3-fluorobenzyl)piperazine to form N-(5-chloro-2-pyridinyl)-4-(3-fluorobenzyl)piperazine-2-carboxamide. This intermediate is then reacted with acetic anhydride to form this compound, which is the final product. The synthesis method has been extensively optimized and validated, and the purity and identity of the compound are confirmed using various analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

Wissenschaftliche Forschungsanwendungen

N-(5-chloro-2-pyridinyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide has been extensively studied for its potential therapeutic applications in CF. It has been shown to inhibit the function of CFTR in a dose-dependent manner, and has been demonstrated to be more potent and selective than other CFTR inhibitors such as glibenclamide and DPC. This compound has also been shown to be effective in rescuing the function of mutant CFTR channels that are resistant to other CFTR modulators such as VX-770 and VX-809. In addition to CF, this compound has also been studied for its potential applications in other diseases such as chronic obstructive pulmonary disease (COPD) and secretory diarrhea.

Eigenschaften

IUPAC Name

N-(5-chloropyridin-2-yl)-2-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClFN4O/c19-15-4-5-17(21-11-15)22-18(25)13-24-8-6-23(7-9-24)12-14-2-1-3-16(20)10-14/h1-5,10-11H,6-9,12-13H2,(H,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCSCUGAEJBVSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)F)CC(=O)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.